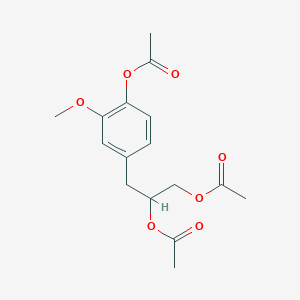
2-(4-Methoxyphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is a tetrazolium salt commonly used in various biochemical assays. This compound is known for its ability to act as a redox indicator, which makes it valuable in cell viability and cytotoxicity assays. The compound is often utilized in the form of its chloride salt to enhance its solubility and stability in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) typically involves the reaction of tetrazolium salts with appropriate aromatic compounds. One common method includes the condensation of 2,5-diphenyl-3,4-dihydro-2H-tetrazolium chloride with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its suitability for use in biochemical assays.
化学反応の分析
Types of Reactions
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.
Oxidation: It can be oxidized back to its original tetrazolium form under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include NADH and NADPH, which are often used in cell viability assays.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can revert the reduced form back to the tetrazolium salt.
Substitution Reagents: Silver nitrate and other halide salts can be used to substitute the chloride ion.
Major Products Formed
Formazan: The primary product formed during the reduction of the tetrazolium salt.
Oxidized Tetrazolium: The product formed during the oxidation process.
科学的研究の応用
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Utilized in cytotoxicity assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic kits.
作用機序
The mechanism of action of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) involves its reduction to formazan by cellular dehydrogenases. This reduction process is indicative of cellular metabolic activity. The formazan product is insoluble and forms a colored precipitate, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.
類似化合物との比較
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT (sodium 2,3,-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)-carbonyl]-2H-tetrazolium): A tetrazolium salt used for measuring cell proliferation and cytotoxicity.
Uniqueness
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise quantification of cell viability is required. Additionally, its chloride form enhances its solubility and stability, making it more suitable for various experimental conditions compared to other tetrazolium salts.
特性
CAS番号 |
100628-08-8 |
|---|---|
分子式 |
C20H19ClN4O |
分子量 |
366.8 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H18N4O.ClH/c1-25-19-14-12-18(13-15-19)24-22-20(16-8-4-2-5-9-16)21-23(24)17-10-6-3-7-11-17;/h2-15H,1H3,(H,21,22);1H |
InChIキー |
LZKDSAWLUOPHRU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

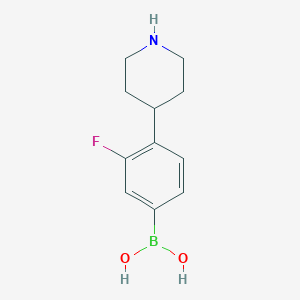
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)
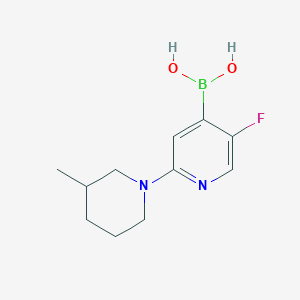

![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
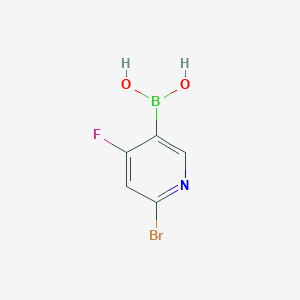
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
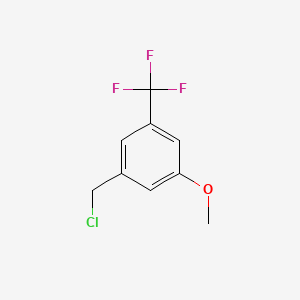
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
